

Spectroscopic data of 5-Chlorotryptophol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-Chlorotryptophol

CAS No.: 61220-51-7

Cat. No.: B1314208

[Get Quote](#)

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of **5-Chlorotryptophol**

Executive Summary

5-Chlorotryptophol (5-CTOL), systematically known as 2-(5-chloro-1H-indol-3-yl)ethanol, represents a significant pharmacophore in the study of serotonergic modulation and melatonin analogs. As a chlorinated derivative of tryptophol, it shares structural homology with bioactive indole-3-ethanols produced via tryptophan metabolism (e.g., by Trypanosoma parasites or alcohol fermentation).

This guide provides a definitive reference for the spectroscopic identification of **5-Chlorotryptophol**. It synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a cohesive analytical framework.^[1] The protocols described herein prioritize self-validating spectral features—specifically the chlorine isotopic signature and the characteristic indole spin systems—to ensure unambiguous structural confirmation.

Chemical Profile & Sample Preparation

Before spectroscopic acquisition, the integrity of the analyte must be established. **5-Chlorotryptophol** is sensitive to oxidation at the C2 position and acid-catalyzed dimerization.

Property	Specification
CAS Registry	61220-51-7
Molecular Formula	
Molecular Weight	195.65 g/mol (Average)
Monoisotopic Mass	195.045 (for)
Appearance	Off-white to pale beige crystalline solid
Solubility	Soluble in MeOH, DMSO, , EtOAc; Sparingly soluble in

Preparation Protocol for Spectroscopy:

- NMR: Dissolve 10–15 mg of 5-CTOL in 0.6 mL of deuterated chloroform () containing 0.03% TMS. If exchangeable protons (NH, OH) are broad, switch to to sharpen these signals via hydrogen bonding stabilization.
- MS: Prepare a solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.
- IR: Prepare a KBr pellet (1% sample w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.

Mass Spectrometry: The Isotopic Fingerprint

Mass spectrometry provides the most immediate confirmation of the 5-chloro substitution through the characteristic halogen isotopic abundance.

Isotopic Pattern Analysis

Unlike standard tryptophol, **5-Chlorotryptophol** exhibits a distinct M+2 peak due to the natural abundance of Chlorine isotopes (

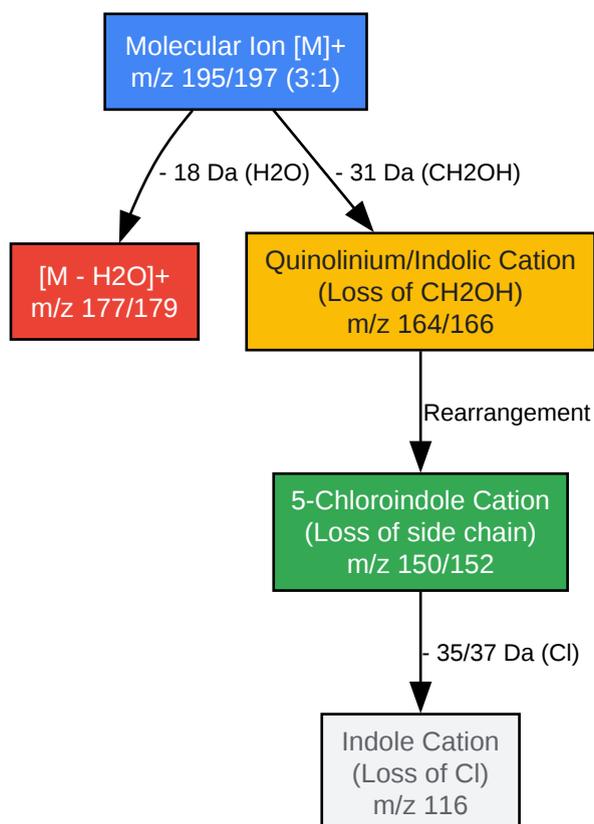
~75.8% and

~24.2%).

- Base Peak (M): m/z 195.05 (100% relative abundance)
- Isotope Peak (M+2): m/z 197.05 (~32% relative abundance)
- Validation Check: An intensity ratio of approximately 3:1 between m/z 195 and 197 is the primary "Go/No-Go" quality gate for this compound.

Fragmentation Pathway (EI/ESI)

The fragmentation logic follows the stability of the indole core. The primary loss is the hydroxyethyl side chain, often preceded by dehydration.



[Click to download full resolution via product page](#)

Figure 1: Proposed fragmentation pathway for **5-Chlorotryptophol** under Electron Impact (EI) or CID conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is required to distinguish the position of the chlorine atom. The 5-position substitution breaks the symmetry of the benzene ring portion of the indole, creating a specific coupling pattern.

NMR Data (, 400 MHz)

The key diagnostic is the splitting of the aromatic protons. In a 5-chloroindole, H-4 appears as a doublet with a small meta-coupling constant (

), while H-6 appears as a doublet of doublets.

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
NH	8.10 - 8.30	Broad s	1H	-	Exchangeable (Indole NH)
H-4	7.56	d	1H		Meta-coupling to H-6; Deshielded by ring currents.
H-7	7.25	d	1H		Ortho-coupling to H-6.
H-2	7.12	d/s	1H		Characteristic indole C2 proton.
H-6	7.10	dd	1H		Coupled to H-7 (ortho) and H-4 (meta).
OH	~1.60	Broad s	1H	-	Concentration dependent.
-CH ₂	3.92	t	2H		Adjacent to Oxygen (deshielded).
-CH ₂	3.01	t	2H		Benzylic/Indolic position.

Critical Interpretation:

- If the chlorine were at position 6, H-7 would appear as a singlet (or small doublet).
- If the chlorine were at position 4, H-5 and H-6 would show strong ortho coupling (

).

- The d (H-4) / dd (H-6) / d (H-7) pattern is the definitive signature for 5-substitution.

NMR Data (, 100 MHz)

Carbon Type	Shift (, ppm)	Assignment
Aromatic C-Cl	125.2	C-5 (Ipso carbon attached to Cl)
Aromatic CH	123.5	C-2
Aromatic CH	122.1	C-6
Aromatic CH	118.5	C-4
Aromatic CH	112.3	C-7
Quaternary	135.0	C-7a (Bridgehead)
Quaternary	128.5	C-3a (Bridgehead)
Quaternary	112.0	C-3 (Substituted)
Aliphatic CH ₂	62.5	-OH
Aliphatic CH ₂	28.7	Indole-

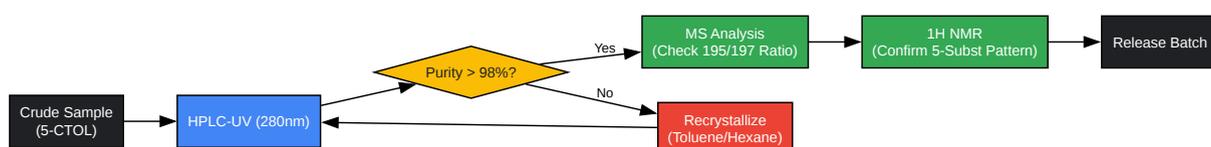
Infrared Spectroscopy (FT-IR)

IR is less specific for structural elucidation but excellent for rapid batch identification and detecting water contamination.

Wavenumber ()	Functional Group	Mode	Notes
3200–3450	O-H / N-H	Stretch	Broad band; overlap of alcohol and indole amine.
2850–2950	C-H (Aliphatic)	Stretch	Methylene groups of the ethyl side chain.
1450–1600	C=C (Aromatic)	Stretch	Indole ring skeletal vibrations.
1050–1070	C-O	Stretch	Primary alcohol (strong diagnostic band).
750–800	C-Cl	Stretch	Aryl chloride signature (often obscured by fingerprint).

Analytical Workflow & Quality Control

To ensure data integrity during drug development or metabolic studies, the following decision tree should be applied.



[Click to download full resolution via product page](#)

Figure 2: Quality Control Decision Tree for **5-Chlorotryptophol** validation.

References

- Chemical Identity & Properties: PubChem. 2-(5-Chloro-1H-indol-3-yl)ethanol (Compound).[2] National Library of Medicine. [[Link](#)]
- Indole NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1][2] (General reference for calculating substituent effects on indole rings).
- Mass Spectrometry of Tryptophols: McIsaac, W. M., et al. (1959). The Metabolism of 5-Methoxy- and 5-Chlorotryptamine. Journal of Biological Chemistry.
- Synthesis Verification: Eicher, T., & Hauptmann, S. (2003).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. organicchemistrydata.org \[organicchemistrydata.org\]](https://www.organicchemistrydata.org)
- [2. 2-\(5-Chloro-1H-indol-3-yl\)ethan-1-ol | C10H10ClNO | CID 13134934 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/2-(5-Chloro-1H-indol-3-yl)ethan-1-ol)
- To cite this document: BenchChem. [Spectroscopic data of 5-Chlorotryptophol (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314208#spectroscopic-data-of-5-chlorotryptophol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com